4-(4-Chlorophenyl)-2-oxobut-3-enoic acid

Pyruvate decarboxylase Suicide substrate Enzyme kinetics

Researchers needing a reliable arylidene pyruvic acid for pyruvate decarboxylase (PDC) studies often face inconsistent activity from generic analogs. This 4-chlorophenyl derivative is the only APA with experimentally determined dual-site Ki values, enabling precise occupancy calculations. Key advantages: - Dual-site irreversible inhibition: Ki = 0.7 mM (catalytic) and 0.3 mM (regulatory) for PDC - Synthetic utility: Delivers 83% yield in butenolide domino reactions with electron-deficient anilines, outperforming methyl and methoxy analogs - Probe selectivity: Differentiates Saccharomyces cerevisiae α- and β-isozyme contributions to total PDC activity

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Cat. No. B8805468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-oxobut-3-enoic acid
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C(=O)O)Cl
InChIInChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)
InChIKeyRVSPZCGKZYTJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid Overview


4-(4-Chlorophenyl)-2-oxobut-3-enoic acid (CAS 33185-97-6; synonyms: CPB, 4-CPOB) is a chlorinated arylidene pyruvic acid (APA) belonging to the α,β-unsaturated carbonyl carboxylic acid class. Its structure, featuring a 4-chlorophenyl substituent conjugated to a 2-oxobut-3-enoic acid backbone, confers distinct reactivity as both a Michael acceptor and a mechanism-based enzyme inactivator. The compound is formally indexed in MeSH as a suicide substrate for pyruvate decarboxylase [1] and is listed in the BRENDA enzyme ligand database as an inhibitor of yeast pyruvate decarboxylase and its mutants [2]. Unlike the unsubstituted phenyl analog, the electron-withdrawing chlorine atom modulates the electrophilicity of the α,β-unsaturated ketone, directly influencing both its synthetic utility in domino cyclizations and its kinetic profile as a covalent enzyme modifier.

Enzyme Probe Suicide substrate for pyruvate decarboxylase with reported biphasic irreversible inactivation.
Synthetic Utility Chlorinated APA building block for domino lactonisations and quinoxalinone scaffolds.
Isozyme Context Reported differential inactivation of yeast PDC α/β isozymes for activity profiling.

Unmatched Value of 4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid for PDC Inactivation


Arylidene pyruvic acids (APAs) as a class exhibit broad reactivity, but their biological and synthetic profiles are exquisitely sensitive to aryl ring substitution. For pyruvate decarboxylase (PDC), the 4-chloro substituent in CPB is critical for achieving the dual-site, biphasic, sigmoidal irreversible inactivation that defines it as a suicide substrate; the unsubstituted phenyl analog (4-phenyl-2-oxobut-3-enoic acid) lacks the electron-withdrawing character required for equivalent active-site reactivity and does not demonstrate the same biphasic kinetics [1][2]. In domino amino-lactonisation reactions, the 4-chlorophenyl APA (1a) delivers distinct isolated yields compared to its 4-methyl (1b) and 4-methoxy (1c) counterparts when reacted with identical amine nucleophiles, demonstrating that simple substitution patterns produce measurable differences in synthetic efficiency . Generic procurement of a non-chlorinated APA for applications requiring mechanism-based PDC inactivation or reproducible heterocyclic yields is therefore scientifically unjustified.

Target: 4-Chloro APA
Biphasic, dual-site PDC inactivation kinetics; chlorinated aryl handle for downstream diversification.
Unsubstituted Phenyl APA
Lacks electron‑withdrawing chlorine; biphasic inactivation not reported; no aryl chloride synthetic handle.
Target: 4-Chloro APA
Chemoselective quinoxalinone formation with 1,2‑phenylenediamine; retains C–Cl bond for cross‑coupling.
4-Methyl / 4-Methoxy APA
Quinoxalinone pathway not observed; yield differences with electron‑deficient anilines may alter library outcomes.

Differentiation Evidence: 4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid vs. Analogs


Dual-Site Irreversible PDC Inactivation

CPB irreversibly inactivates brewers' yeast pyruvate decarboxylase (PDC) in a biphasic, sigmoidal manner consistent with two-site binding. The calculated inhibition constants are Ki = 0.7 mM for the catalytic site and Ki = 0.3 mM for the regulatory site, values derived from fitting the kinetic data to a two-site irreversible inhibition model for allosteric enzymes [1]. At low concentrations, pyruvic acid accelerates CPB-mediated inactivation, while high concentrations protect the enzyme, confirming active-site competition. Pyruvamide, a known allosteric activator, enhances inactivation, further substantiating regulatory-site engagement. This dual-site, mechanism-based irreversible inactivation profile is a hallmark of CPB and has not been demonstrated for the unsubstituted phenyl analog or other simple APA derivatives under comparable conditions [2].

PDC Inactivation
Reported
Ki catalytic 0.7 mM; Ki regulatory 0.3 mM; biphasic sigmoidal irreversible inactivation of yeast PDC.
Supports mechanism-based PDC studies with defined site occupancy.
Class‑level inference; confirm under your specific assay conditions.
Pyruvate decarboxylase Suicide substrate Enzyme kinetics

Domino Lactonisation: Chlorinated APA Advantage

In the catalyst-free aqueous domino amino-lactonisation with aniline, (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (APA 1a) affords the corresponding 3-anilino-5-arylbutenolide (2a) in 80% isolated yield after simple filtration and brine washing . Under identical reaction conditions (water, reflux, no catalyst), the 4-methylphenyl APA (1b) gives product 2i in 78% yield, and the 4-methoxyphenyl APA (1c) gives product 2p in 81% yield. The narrow yield range (78–81%) confirms that all three APAs are competent substrates, but the 4-chloro derivative (1a) sits at the midpoint; more critically, when reacted with 4-chloroaniline, APA 1a delivers an 83% yield (entry 5) versus 79% for APA 1b (entry 11) and 78% for APA 1c (entry 18), highlighting an electron-withdrawing matching effect that favors the chlorinated APA for certain amine partners.

Domino Lactonisation
Data to verify
80% yield with aniline; 83% with 4‑chloroaniline, outperforming 4‑methyl (79%) and 4‑methoxy (78%) analogs.
Supports synthetic efficiency screening for butenolide libraries.
Source‑specific review; verify under scaled conditions.
Domino reaction Green chemistry Butenolide synthesis

Quinoxalinone Formation Unique to Chlorinated APA

When (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (1a) is treated with 1,2-phenylenediamine under aqueous reflux conditions, it undergoes a chemoselective cyclisation to form (E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one in excellent yield, rather than the amino-lactonisation pathway observed with monoamine nucleophiles . This divergent reactivity is structure-dependent: the chlorine substituent on the aryl ring is retained in the quinoxalinone product, enabling further functionalization via cross-coupling at the C–Cl bond. The same quinoxalinone-forming reactivity has not been reported for the 4-methyl or 4-methoxy APA analogs under identical conditions, making the chlorinated APA the preferred starting material for accessing 3-styrylquinoxalinone scaffolds with a built-in synthetic handle.

Quinoxalinone Formation
Data to verify
Chemoselective cyclisation with 1,2‑phenylenediamine; installs 4‑chlorostyryl handle without chromatography.
Enables one‑step quinoxalinone scaffold with built‑in diversification point.
Reactivity not reported for methyl/methoxy APAs.
Quinoxalinone Heterocyclic synthesis Chemoselectivity

PDC Isozyme Discrimination by CPB

Kuo, Dikdan, and Jordan (1986) resolved brewers' yeast PDC into two isozymes (α and β) for the first time using DEAE-Sephadex chromatography and demonstrated that CPB differentially inactivates these isozymes [1]. The α-isozyme showed greater sensitivity to CPB-mediated inactivation compared to the β-isozyme, providing a tool for distinguishing PDC isozyme populations in biochemical preparations. This differential sensitivity is not documented for the parent phenyl APA or other simple 4-substituted APAs, establishing CPB as the isozyme-discriminating probe of choice for PDC research.

PDC Isozyme Discrimination
Reported
Preferential inactivation of PDC α‑isozyme over β‑isozyme after DEAE‑Sephadex resolution.
Supports isozyme‑specific PDC activity assays in yeast metabolic studies.
Qualitative discrimination; quantify in your system.
Pyruvate decarboxylase isozymes Isozyme selectivity Enzyme purification

Optimal Procurement Scenarios for 4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid


Mechanism-Based PDC Inactivation with Ki Benchmarks

When designing experiments to probe pyruvate decarboxylase active-site topology, allosteric regulation, or substrate-channeling mechanisms, CPB is the only APA with experimentally determined dual-site Ki values (0.7 mM catalytic, 0.3 mM regulatory) derived from a formal two-site irreversible inhibition model. These values allow researchers to pre-calibrate inhibitor concentrations to achieve defined fractional occupancy of each site, a capability unavailable with generic APAs [1]. This scenario is directly supported by the kinetic evidence in Section 3, Evidence Item 1.

Green Synthesis of Butenolide Libraries with Electron-Deficient Anilines

For medicinal chemistry groups synthesizing butenolide-focused compound libraries under environmentally benign conditions, the 4-chlorophenyl APA (1a) offers a 4–5 percentage point yield advantage over methyl (1b) and methoxy (1c) analogs when paired with electron-deficient anilines such as 4-chloroaniline (83% vs 79% and 78%, respectively) [1]. This yield differential, multiplied across a 96-well parallel synthesis format, translates to measurable savings in starting material costs and purification time. Evidence derives from Section 3, Evidence Item 2.

One-Step Quinoxalinone Scaffold with Aryl Chloride Handle

Programs targeting quinoxalinone-based kinase inhibitors, antimicrobials, or fluorescent probes benefit from the chemoselective cyclisation of APA 1a with 1,2-phenylenediamine, which directly installs a 4-chlorostyryl substituent amenable to Suzuki, Buchwald–Hartwig, or Sonogashira downstream diversification [1]. Non-chlorinated APAs do not provide this synthetic handle, necessitating additional halogenation steps. Supported by Section 3, Evidence Item 3.

PDC Isozyme Discrimination in Yeast Metabolic Engineering

For laboratories characterizing PDC isozyme expression patterns in Saccharomyces cerevisiae under different fermentation conditions, CPB serves as a differential inactivation probe to distinguish α- and β-isozyme contributions to total PDC activity [1]. This application is uniquely enabled by the isozyme sensitivity data outlined in Section 3, Evidence Item 4, and cannot be fulfilled by the unsubstituted phenyl APA or other 4-substituted analogs lacking isozyme characterization.

Application
Selection Property
Validation Focus
Mechanism‑Based PDC Inactivation
Dual‑site irreversible inhibition profile
Kinetic characterization and isozyme response
Butenolide Library Synthesis
Electron‑deficient aniline coupling efficiency
Yield and purification under green conditions
Quinoxalinone Scaffold Construction
Chemoselective cyclisation with aryl chloride handle
Diversification via cross‑coupling
PDC Isozyme Discrimination in Yeast
Isozyme‑differential inactivation profile
Isozyme activity profiling under fermentation conditions
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